1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol
Description
1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol is a fluorinated pyridine derivative with the molecular formula C₈H₆BrF₃NO. The compound features a trifluoroethanol group (-CF₃CH₂OH) attached to a substituted pyridine ring bearing bromine at the 4-position and a methyl group at the 5-position.
These analogs serve as intermediates in drug synthesis (e.g., Odanacatib precursors) and highlight the role of bromine and trifluoroethanol moieties in modulating reactivity and biological activity .
Properties
IUPAC Name |
1-(4-bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-4-3-13-6(2-5(4)9)7(14)8(10,11)12/h2-3,7,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBVBIPROLZSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1382851-48-0 | |
| Record name | 1-(4-bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which utilizes palladium catalysis to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . This reaction is carried out under moderate to good yields and involves the use of density functional theory (DFT) to optimize reaction conditions .
Chemical Reactions Analysis
1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The trifluoroethanol group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Medicinal Chemistry Applications
Neurocognitive Disorders
Recent studies have identified 1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol as a promising candidate for targeting the M4 muscarinic acetylcholine receptor (mAChR), which is implicated in neurocognitive disorders. The compound acts as a positive allosteric modulator (PAM), enhancing the receptor's response to acetylcholine. This property is crucial for developing therapeutic agents aimed at treating conditions such as Alzheimer’s disease and schizophrenia .
Anticancer Research
The compound has also been investigated for its anticancer properties. Its structural analogs have shown potential in inhibiting cancer cell proliferation by disrupting specific signaling pathways. For instance, derivatives of this compound have been synthesized and evaluated for their ability to induce apoptosis in various cancer cell lines .
Materials Science Applications
Fluorinated Materials
The trifluoroethanol moiety in the compound contributes to its utility in synthesizing fluorinated materials. These materials exhibit enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings. Researchers are exploring the use of this compound in creating new polymeric materials with improved properties .
Nanocomposite Development
In materials science, this compound has been utilized as a precursor for developing nanocomposites. Its incorporation into polymer matrices can enhance mechanical strength and thermal properties, leading to applications in aerospace and automotive industries .
Synthetic Intermediate
Organic Synthesis
This compound serves as a valuable synthetic intermediate in organic chemistry. It can be employed in various reactions to produce more complex molecules. For example, it can undergo nucleophilic substitution reactions to introduce different functional groups or be utilized in cross-coupling reactions to form carbon-carbon bonds .
Case Studies
- Synthesis of Pyridine Derivatives : A study demonstrated the successful use of this compound as a starting material for synthesizing novel pyridine derivatives with enhanced biological activity. The reaction conditions were optimized to achieve high yields and purity .
- Fluorinated Polymers : Researchers synthesized a series of fluorinated polymers using this compound as a monomer. The resulting materials exhibited superior water repellency and chemical resistance compared to traditional polymers .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The trifluoroethanol group can form hydrogen bonds with biological macromolecules, while the brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
Key Differences :
- Synthetic Routes : Compounds like 1-(4-bromophenyl)-TFE are synthesized via enzymatic kinetic resolution (alcohol dehydrogenases) or Suzuki-Miyaura cross-coupling, suggesting similar strategies for the target compound .
Phenyl-Based Analogs
Key Differences :
- Ring System : Pyridine-based analogs (e.g., target compound) exhibit higher polarity and hydrogen-bonding capacity vs. phenyl derivatives, impacting solubility and protein interactions .
- Biological Activity : The pyridine nitrogen may engage in additional binding interactions (e.g., with kinase ATP pockets), unlike phenyl analogs .
Physicochemical and Functional Comparisons
Solubility and Polarity
- Trifluoroethanol Group: The -CF₃CH₂OH moiety increases hydrophobicity relative to ethanol but enhances metabolic stability. Pyridine derivatives (logP ~1.5–2.0) are less lipophilic than phenyl analogs (logP ~2.5–3.0) .
- Impact of Bromine : Bromine’s electronegativity may reduce electron density on the pyridine ring, affecting reactivity in cross-coupling reactions (e.g., Suzuki) .
Tables
Table 1. Structural Comparison of Selected Analogs
| Feature | Target Compound | 1-(5-Bromopyridin-2-yl)-TFE | 1-(4-Bromophenyl)-TFE |
|---|---|---|---|
| Core Ring | Pyridine | Pyridine | Phenyl |
| Substituents | 4-Br, 5-CH₃ | 5-Br | 4-Br |
| Molecular Weight | 272.04 g/mol | 256.02 g/mol | 255.03 g/mol |
| Key Application | Hypothesized drug intermediate | Kinase inhibitor intermediate | Osteoporosis drug precursor |
Biological Activity
1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : C8H8BrF3N
- Molecular Weight : 267.06 g/mol
- CAS Number : 1346531-45-0
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Properties
Several studies have reported the antimicrobial effects of pyridine derivatives, including this compound. The presence of the bromine atom and trifluoroethyl group contributes to its efficacy against various bacterial strains.
2. Anticancer Activity
Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 10 | Apoptosis induction | |
| MCF-7 | 15 | Cell cycle arrest | |
| A549 | 12 | Reactive oxygen species generation |
3. Neuroprotective Effects
Emerging evidence suggests that certain pyridine derivatives may exhibit neuroprotective properties through modulation of neurotransmitter systems and reduction of oxidative stress.
The neuroprotective effects are believed to stem from:
- Inhibition of oxidative stress markers.
- Modulation of glutamate receptors.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of this compound.
Absorption and Distribution
Research indicates that compounds similar to this compound exhibit good oral bioavailability and can cross the blood-brain barrier, making them suitable candidates for neurological applications.
Toxicological Profile
Preliminary toxicity studies reveal:
- Low acute toxicity in animal models.
- No significant genotoxic effects observed in vitro.
Q & A
Q. What are the primary synthetic routes for 1-(4-Bromo-5-methylpyridin-2-yl)-2,2,2-trifluoroethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via two main approaches:
- Chemoenzymatic Reduction : Selective bioreduction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone using alcohol dehydrogenases (ADHs) under controlled temperature and solvent conditions (e.g., toluene or THF). This method achieves high enantioselectivity but requires optimization of enzyme activity and cofactor recycling .
- Chemical Reduction : Reduction of the corresponding ketone using NaBH₄ in THF/EtOH at 0°C. This route is faster but may require post-reaction purification (e.g., extraction with EtOAc and drying over MgSO₄) to remove byproducts .
Critical Factors : Solvent choice (e.g., deoxygenated 2,2,2-trifluoroethanol improves catalytic efficiency) and temperature control (0°C to RT) are pivotal for minimizing side reactions and maximizing yield .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the trifluoroethanol moiety (δ ~4.5 ppm for -CH₂CF₃) and the bromo-methylpyridine ring (δ ~8.0–8.5 ppm for pyridyl protons). ¹⁹F NMR can resolve trifluoromethyl signals .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in EtOAc/hexane. This is critical for verifying stereochemistry in enantioselective syntheses .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₇BrF₃NO, exact mass: 281.96 g/mol) and fragmentation patterns .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the trifluoroethanol group.
- Stability Tests : Monitor degradation via HPLC/GC-MS over 1–6 months. Key degradation products include brominated pyridine derivatives, which form under prolonged exposure to moisture or light .
Advanced Research Questions
Q. How does the bromine substituent influence reaction mechanisms in cross-coupling or nucleophilic substitution reactions?
- Methodological Answer : The 4-bromo group on the pyridine ring acts as a directing group, enabling Suzuki-Miyaura couplings with aryl boronic acids. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in DMF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in hexane/EtOAc) .
- Nucleophilic Substitution : Replace Br with amines (e.g., morpholine) in DMF at 120°C. Kinetic studies show second-order dependence on amine concentration .
Q. How can researchers resolve contradictions in catalytic activity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Solvent Purity : Residual oxygen in 2,2,2-trifluoroethanol reduces catalytic efficiency by 30–50%. Always degas solvents via freeze-pump-thaw cycles before use .
- Enzyme Source : ADHs from Lactobacillus brevis vs. Rhodococcus ruber yield different enantiomeric excess (ee) values (85% vs. 92%). Validate enzyme activity via kinetic assays (e.g., NADH consumption rates) .
Troubleshooting : Replicate experiments with controlled variables (solvent, catalyst batch) and report data with error margins (±5%).
Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) in phosphate buffer (pH 7.4). The trifluoroethanol group enhances binding to hydrophobic enzyme pockets .
- Molecular Docking : Use AutoDock Vina to model interactions with Keap1 or cytochrome P450 enzymes. The bromine atom contributes to halogen bonding (distance: 3.2–3.5 Å) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by titrating the compound into protein solutions (e.g., human serum albumin) .
Q. How can enantioselectivity be optimized in asymmetric syntheses of this compound?
- Methodological Answer :
- Enzymatic Kinetic Resolution : Use Candida antarctica lipase B with vinyl acetate in toluene to acetylate the (R)-enantiomer selectively. Achieves >95% ee but requires 24–48 hr reaction time .
- Chiral Auxiliaries : Incorporate Evans oxazolidinones during ketone synthesis, followed by diastereoselective reduction. This method yields 88% ee but adds synthetic steps .
Table : Comparison of Enantioselective Methods
| Method | ee (%) | Time (hr) | Catalyst Cost |
|---|---|---|---|
| ADH Bioreduction | 92 | 24 | High |
| NaBH₄ with Chiral Ligand | 85 | 6 | Moderate |
Q. What computational tools are suitable for predicting its reactivity or metabolic pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate reaction barriers for bromine displacement (B3LYP/6-311+G(d,p)). The trifluoroethanol group lowers activation energy by 10–15 kcal/mol via inductive effects .
- ADMET Prediction : Use SwissADME to estimate metabolic stability (CYP3A4 clearance: 12 mL/min/kg) and toxicity (LD₅₀: 450 mg/kg in rats) .
- Molecular Dynamics (MD) : Simulate binding to Keap1 over 100 ns trajectories (GROMACS). The methylpyridine ring stabilizes hydrophobic interactions (RMSD < 2.0 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
